(2R)-2-(2,5-difluorophenyl)pyrrolidine;dihydrochloride
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Description
(2R)-2-(2,5-difluorophenyl)pyrrolidine;dihydrochloride is a useful research compound. Its molecular formula is C20H24Cl2F4N2 and its molecular weight is 439.3 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2R)-2-(2,5-difluorophenyl)pyrrolidine;dihydrochloride involves the reaction of 2,5-difluorobenzaldehyde with (R)-proline in the presence of a reducing agent to form the corresponding pyrrolidine intermediate. The intermediate is then treated with hydrochloric acid to obtain the final product as a dihydrochloride salt.
Starting Materials
2,5-difluorobenzaldehyde, (R)-proline, Reducing agent, Hydrochloric acid
Reaction
Step 1: 2,5-difluorobenzaldehyde is reacted with (R)-proline in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the corresponding pyrrolidine intermediate., Step 2: The pyrrolidine intermediate is then treated with hydrochloric acid to obtain the final product as a dihydrochloride salt., Overall reaction: 2,5-difluorobenzaldehyde + (R)-proline + reducing agent + HCl → (2R)-2-(2,5-difluorophenyl)pyrrolidine;dihydrochloride
properties
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)pyrrolidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F2N.2ClH/c2*11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;;/h2*3-4,6,10,13H,1-2,5H2;2*1H/t2*10-;;/m11../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVIAFOJACEFHR-CFQPJNDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,5-difluorophenyl)pyrrolidine;dihydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.